Increased Lipophilicity (XLogP3 = 1) vs. Unsubstituted 6-Azabicyclo[3.1.0]hexane (LogP = 0.84) Drives Superior Membrane Permeability Potential
6-Methyl-6-azabicyclo[3.1.0]hexane exhibits a computed XLogP3 of 1, compared to the unsubstituted 6-azabicyclo[3.1.0]hexane parent scaffold, which has a reported LogP of 0.83950 [1]. The N-methyl group contributes an increase of approximately 0.16 log units in lipophilicity, a shift that can meaningfully influence passive membrane permeability, as lipophilicity in the LogP range of 1–3 is generally associated with optimal absorption and distribution characteristics [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1 (computed by PubChem XLogP3 3.0) |
| Comparator Or Baseline | 6-Azabicyclo[3.1.0]hexane (CAS 285-63-2): LogP = 0.83950 |
| Quantified Difference | ΔLogP ≈ +0.16 (computed values; different estimation methods) |
| Conditions | Computational prediction: PubChem XLogP3 3.0 for target; Chemsrc reported LogP for comparator |
Why This Matters
The higher lipophilicity of the N-methyl derivative predicts improved passive membrane permeability compared to the unsubstituted scaffold, making it a preferred starting point for designing CNS-penetrant or orally bioavailable compounds.
- [1] PubChem. Compound Summary: 6-Methyl-6-azabicyclo[3.1.0]hexane, CID 20387240. XLogP3-AA = 1. National Center for Biotechnology Information. Accessed 2026. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010 Mar;5(3):235-48. doi: 10.1517/17460441003605098. PMID: 22823020. View Source
